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molecular formula C8H9ClN2O B3033899 2-chloro-N-(pyridin-4-ylmethyl)acetamide CAS No. 125794-21-0

2-chloro-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B3033899
M. Wt: 184.62 g/mol
InChI Key: IQFAKYPKZTXHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04999377

Procedure details

The starting material was obtained as follows: A solution of 4-pyridylmethylamine (1.08 g) and triethylamine (1.0 g) in dichloromethane (25 ml) was added slowly over 30 minutes to a chilled, stirred solution of chloroacetyl chloride (1.2 g) in dichloromethane (7.5 ml). The reaction mixture was maintained at 0-5° C. throughout the addition, stirred for a further 30 minutes and allowed to warm to room temperature. The reaction mixture was washed with water (2×10 ml) and dried over MgSO4. Evaporation of the solvent under reduced pressure gave N-(4-pyridylmethyl)chloroacetamide as a brown oil, which was used immediately.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][NH2:8])=[CH:3][CH:2]=1.C(N(CC)CC)C.[Cl:16][CH2:17][C:18](Cl)=[O:19]>ClCCl>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][NH:8][C:18](=[O:19])[CH2:17][Cl:16])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
N1=CC=C(C=C1)CN
Name
Quantity
1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
7.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material was obtained
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WASH
Type
WASH
Details
The reaction mixture was washed with water (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=C(C=C1)CNC(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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